

AVE-0118: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE-0118

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An In-depth Examination of the Electrophysiological Properties and Therapeutic Potential of a Multi-Ion Channel Blocker

This technical guide provides a comprehensive overview of **AVE-0118**, a potassium channel blocker with significant potential in cardiovascular and respiratory research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and experimental data.

Physicochemical Properties

Property	Value	Reference
CAS Number	498577-53-0	[1]
Molecular Formula	C ₃₀ H ₂₉ N ₃ O ₃	[1]
Molecular Weight	479.58 g/mol	[1]
Exact Mass	479.2209	[1]

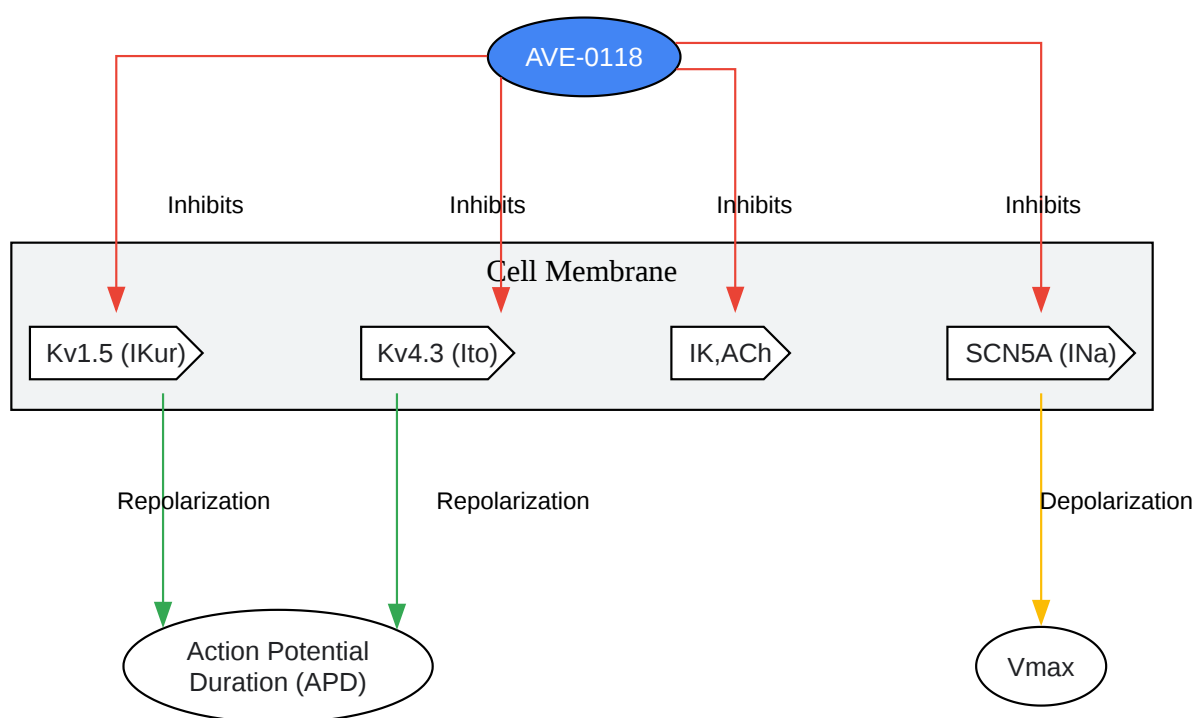
Mechanism of Action

AVE-0118 is a pharmacological agent known to interact with multiple ion channels, leading to its diverse electrophysiological effects. Its primary mechanism involves the blockade of several potassium channels, with a notable impact on the ultrarapid delayed rectifier potassium current (IK_{ur}), the transient outward current (I_{to}), and the acetylcholine-mediated potassium current (IK_{ACh})[2][3][4].

Notably, **AVE-0118**'s atrial-selective effects are attributed to its potent inhibition of the Kv1.5 potassium channel, the molecular basis for I_{Kur} , which is predominantly expressed in the atria compared to the ventricles[3][4]. This selective action contributes to the prolongation of the atrial effective refractory period (ERP) without significantly affecting the QT interval, a key differentiator from other antiarrhythmic agents that may carry a risk of ventricular proarrhythmia[3][5][6].

Further research has revealed that **AVE-0118** also inhibits the cardiac sodium channel SCN5A, contributing to its antiarrhythmic properties by reducing the maximum rate of rise of the action potential upstroke (V_{max})[7]. This multi-channel blocking activity underscores its complex and potentially pathology-specific effects, particularly in the context of atrial fibrillation (AF)[8].

Signaling Pathway of AVE-0118 Action



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Caption: Interaction of **AVE-0118** with key cardiac ion channels.

Quantitative Data

Inhibitory Concentrations (IC₅₀)

Channel/Current	IC ₅₀ (μM)	Reference
Kv1.5 (IK _{ur})	1.1	[9]
I _{to}	3.4	[9]
IK ₁ ACh	4.5	[9]
IK _r	8.4	[9]

Electrophysiological Effects in Canine Atrial Preparations

Parameter	Condition	Effect of AVE-0118 (10 μM)	Reference
Effective Refractory Period (ERP)	-	Prolonged (p<0.001)	[7]
Action Potential Duration (APD ₇₀)	-	No significant change	[7]
V _{max}	-	Decreased by 15% (p<0.05)	[7]

Effects on Atrial and Ventricular Refractoriness in Anesthetized Pigs

Parameter	Dose of AVE-0118 (i.v.)	Effect	Reference
Atrial ERP	0.5 and 1 mg/kg	Dose-dependent prolongation	[4]
Left Atrial Vulnerability (LAV)	0.5 and 1 mg/kg	100% inhibition	[4]
Corrected QT (QTc) Interval	Up to 1 mg/kg	No effect	[4]

Experimental Protocols

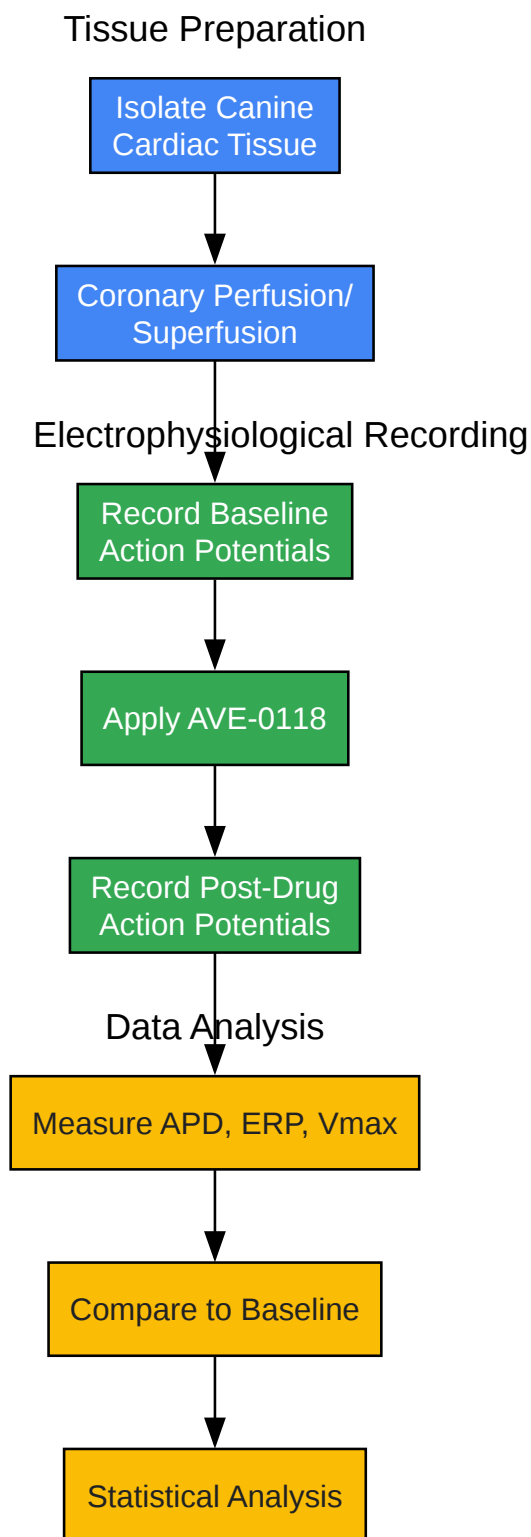
In Vitro Electrophysiology in Canine Cardiac Tissue

Objective: To determine the effects of **AVE-0118** on action potential parameters in isolated canine atrial and ventricular tissues.

Methodology:

- **Tissue Preparation:** Right atrial and ventricular tissues are isolated from canine hearts and coronary-perfused or superfused.
- **Electrophysiological Recordings:** Standard microelectrode techniques are used to record action potentials. Parameters measured include Action Potential Duration at 70% and 90% repolarization (APD₇₀, APD₉₀), Effective Refractory Period (ERP), and the maximum rate of rise of the action potential upstroke (V_{max}).
- **Drug Application:** **AVE-0118** is added to the perfusate in a stepwise manner, with concentrations typically ranging from 5.0 to 10.0 μ M. A minimum of 20 minutes is allowed at each concentration before recordings are made.
- **Data Analysis:** Changes in APD, ERP, and V_{max} are measured and compared to baseline control conditions. Statistical significance is determined using appropriate tests.[7]

Experimental Workflow for In Vitro Electrophysiology



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Caption: Workflow for assessing **AVE-0118** effects on canine cardiac tissue.

In Vivo Model of Atrial Fibrillation in Goats

Objective: To evaluate the efficacy of **AVE-0118** in restoring atrial contractility after cardioversion from atrial fibrillation.

Methodology:

- **Animal Instrumentation:** Goats are chronically instrumented with epicardial electrodes, a right atrial pressure transducer, and piezoelectric crystals to measure right atrial diameter.
- **Induction of Atrial Fibrillation:** Atrial fibrillation is induced and maintained.
- **Cardioversion and Drug Administration:** After a period of AF, cardioversion to sinus rhythm is performed. **AVE-0118** is then administered intravenously.
- **Measurement of Atrial Contractility:** Atrial contractility is measured and compared to baseline values before and after drug administration.
- **Electrophysiological Monitoring:** Ventricular electrophysiological parameters, including the QT interval, are monitored to assess for proarrhythmic effects.^[5]

Investigation of Upper Airway Collapsibility in Anesthetized Pigs

Objective: To investigate the effect of **AVE-0118** on upper airway mechanoreceptors and its potential for treating obstructive sleep apnea.

Methodology:

- **Animal Preparation:** Pigs are anesthetized with urethane- α -chloralose.
- **Drug Administration:** A slow-release formulation of **AVE-0118** is administered nasally at varying doses (e.g., 1, 3, and 10 mg per nostril). A control group receives a vehicle.
- **Measurement of Upper Airway Collapsibility:** The collapsibility of the upper airway is assessed by applying negative pressure.

- Electromyography (EMG): Genioglossus (GG) EMG activity is monitored to assess the activation of upper airway mechanoreceptors. A shift in the mechanoreceptor threshold to less negative pressures indicates sensitization.[10]

This guide synthesizes key technical data and experimental methodologies related to **AVE-0118**, providing a foundation for further research and development in its therapeutic applications.

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- To cite this document: BenchChem. [AVE-0118: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666140#ave-0118-cas-number-and-molecular-weight]

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